molecular formula C16H11N5OS2 B2717673 3-phenyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one CAS No. 478077-87-1

3-phenyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one

Cat. No.: B2717673
CAS No.: 478077-87-1
M. Wt: 353.42
InChI Key: BONRPASABPKPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one is a useful research compound. Its molecular formula is C16H11N5OS2 and its molecular weight is 353.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Phenyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one, identified by its CAS number 478077-87-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its antiviral properties and other pharmacological effects.

PropertyValue
Molecular Formula C16H11N5OS2
Molecular Weight 353.42 g/mol
CAS Number 478077-87-1
Purity >90%

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been evaluated for its inhibitory effects against dengue virus polymerase. In a high-throughput screening (HTS) assay, derivatives of this compound demonstrated significant activity against all four serotypes of the dengue virus. The most potent analogs exhibited submicromolar activity in infected cell models, indicating a promising lead for further development in antiviral therapies .

The mechanism by which this compound exerts its antiviral effects is believed to involve inhibition of the viral RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for viral replication, and its inhibition can effectively reduce viral load in infected cells .

Case Studies and Research Findings

  • Dengue Virus Inhibition : A study conducted by researchers utilized this compound in a series of structure-activity relationship (SAR) assessments. The goal was to optimize the antiviral efficacy against dengue virus. The results indicated that modifications to the thienylmethylidene moiety could enhance activity significantly .
  • Comparative Analysis : In comparative studies with other known antiviral compounds, derivatives of this compound showed superior potency against dengue virus serotypes. This suggests a unique mechanism or binding affinity that warrants further investigation .

Properties

IUPAC Name

3-phenyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS2/c22-15-14(9-13-7-4-8-23-13)24-16(19-20-10-17-18-11-20)21(15)12-5-2-1-3-6-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONRPASABPKPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=NN4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.